3-Cyclobutylmorpholine

Übersicht

Beschreibung

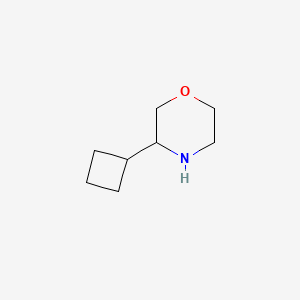

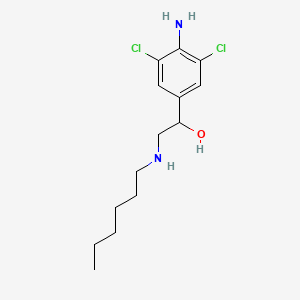

3-Cyclobutylmorpholine is a chemical compound with the CAS Number: 1270570-18-7 . It has a molecular weight of 141.21 and its IUPAC name is 3-cyclobutylmorpholine .

Synthesis Analysis

The synthesis of 3-Cyclobutylmorpholine involves adding cyclobutyl formaldehyde, ammonium sulfate, aqua ammonia, and cyanide into a methanol or ethanol solvent, and reacting at controlled temperature to obtain aminocyclobutyl acetonitrile . The aminocyclobutyl acetonitrile is then added into hydrochloric acid for hydrolysis .Molecular Structure Analysis

The InChI code for 3-Cyclobutylmorpholine is1S/C8H15NO/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2 . This code provides a standard way to encode the molecular structure using text.

Wissenschaftliche Forschungsanwendungen

1. VLA-4 Antagonists

3-Aminocyclobut-2-en-1-ones, functionalized using a variety of electrophilic reagents and derived from cyclobuta-1,3-diones, have shown potent antagonistic activity against VLA-4. This discovery highlights their potential in therapeutic applications involving VLA-4, a protein playing a key role in immune response and inflammation (Brand et al., 2003).

2. Antimicrobial Activity

A study synthesized novel aminophosphinic acids containing cyclobutane and 1,3-thiazole, demonstrating significant antimicrobial activity against Staphylococcus aureus and Mycobacterium fortuitum. This indicates potential applications in developing new antimicrobial agents (Koparir et al., 2011).

3. Tubulin Polymerization and Anticancer Agents

Research on cyclopropyl and cyclobutyl epothilone analogs, including those with potent tubulin polymerization properties, has led to the identification of potential anticancer agents. The structural influence of the cyclobutyl group plays a significant role in biological activity and efficacy (Nicolaou et al., 2001).

4. Alzheimer's Disease Treatment

A novel histamine H3 receptor antagonist, GSK189254, which contains a cyclobutylmorpholine structure, exhibited potent cognitive improvement in preclinical models of Alzheimer's disease. This compound binds to histamine H3 receptors in the brain, suggesting its therapeutic potential in dementia and cognitive disorders (Medhurst et al., 2007).

5. Catalysts in Organic Synthesis

Cyclobutyl derivatives have been utilized as ligands in catalysts for organic reactions. For instance, the application of a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides resulted in high yields of secondary or tertiary amines, underlining their significance in the field of synthetic chemistry (Gajare et al., 2004).

Safety and Hazards

The safety information for 3-Cyclobutylmorpholine includes several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to specific safety measures to be taken while handling the compound. For detailed understanding, one should refer to the Material Safety Data Sheet (MSDS) of the compound.

Eigenschaften

IUPAC Name |

3-cyclobutylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMXMPNANXOTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70706542 | |

| Record name | 3-Cyclobutylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclobutylmorpholine | |

CAS RN |

1270570-18-7 | |

| Record name | 3-Cyclobutylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1422626.png)

![[(1-Ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1422629.png)

![[3-(Difluoromethyl)phenyl]methanol](/img/structure/B1422637.png)

![5-[(S)-1-Amino-3-methylbutyl]-2H-tetrazole](/img/structure/B1422641.png)

![2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-](/img/structure/B1422642.png)

![Methyl 2-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1422648.png)